molecular formula C9H10N2O3 B1615782 2-Acetylamino-6-aminobenzoic acid CAS No. 5623-11-0

2-Acetylamino-6-aminobenzoic acid

Cat. No.: B1615782
CAS No.: 5623-11-0
M. Wt: 194.19 g/mol
InChI Key: CSTPONPRTFVJLO-UHFFFAOYSA-N
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Description

2-Acetylamino-6-aminobenzoic acid is a benzoic acid derivative featuring two amino groups: one acetylated at position 2 and a free amino group at position 5.

Properties

IUPAC Name

2-acetamido-6-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPONPRTFVJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204790
Record name Benzoic acid, 2-acetamido-6-amino-
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URL https://comptox.epa.gov/dashboard/DTXSID70204790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-11-0
Record name 2-(Acetylamino)-6-aminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylamino-6-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-acetamido-6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-6-aminobenzoic acid
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Starting Material Preparation

  • 2-Amino-6-nitrobenzoic acid or 2-nitro-6-aminobenzoic acid can be synthesized by nitration or amination of benzoic acid derivatives.
  • For example, nitration of 2-aminobenzoic acid under controlled conditions gives 2-amino-6-nitrobenzoic acid.

Acetylation of the Amino Group

  • The amino group at the 2-position is selectively acetylated using acetic anhydride or acetyl chloride .
  • Reaction conditions typically involve refluxing in an inert solvent such as acetic anhydride or in the presence of a base catalyst.
  • The acetylation step is critical to prevent acetylation of the 6-amino group, which remains free.

Reduction of Nitro Group to Amino Group

  • The nitro group at the 6-position is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
  • Common catalysts include Raney nickel , palladium on carbon , or platinum catalysts .
  • Hydrogenation is performed in water or water-miscible solvents at temperatures ranging from 20 to 100 °C and pressures from 1 to 5 bar hydrogen gas.
  • Alternative hydrogen sources such as formic acid derivatives or cyclohexene can be used.
  • The pH is maintained neutral to slightly basic (pH ≥ 7) to improve selectivity and yield.
  • The reaction is continued until the mixture mainly consists of the desired 2-acetylamino-6-aminobenzoic acid.

Purification

  • The product is isolated by standard methods such as extraction , precipitation , or evaporation .
  • Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) is used to obtain high purity crystals.
  • Filtration and drying under controlled temperature (e.g., 90 °C) complete the purification.

Detailed Example from Literature

While direct preparation of 2-acetylamino-6-aminobenzoic acid is rarely described explicitly, analogous preparation methods for related compounds provide insight:

Step Reaction Conditions Notes
1 Acetylation of 3-amino-2,4,6-triiodobenzoic acid Reflux with acetic anhydride at 80 °C for 3 hours Ensures N-acetylation of amino group without affecting other groups
2 Reduction of nitro group Hydrogenation using Raney nickel or Pd/C catalyst, 50-100 °C, 2-5 bar H2 pressure pH adjusted to ≥7, water or water-miscible solvent used
3 Isolation Extraction, precipitation, recrystallization Yields up to 88-92% reported for similar compounds

Comparative Table of Preparation Parameters

Parameter Typical Range / Conditions Remarks
Starting material 2-amino-6-nitrobenzoic acid or 2-nitro-6-aminobenzoic acid Commercially available or synthesized
Acetylation agent Acetic anhydride or acetyl chloride Selective for amino groups
Solvent for acetylation Acetic anhydride or inert organic solvents Reflux conditions (~80 °C)
Reduction catalyst Raney nickel, Pd/C, Pt catalysts High selectivity for nitro reduction
Hydrogen source Hydrogen gas (1-100 bar), formic acid derivatives, cyclohexene Pressure 2-5 bar preferred for safety and efficiency
Temperature for reduction 20-100 °C (preferably 50-100 °C) Higher temp accelerates reaction
pH during reduction Neutral to slightly basic (pH ≥ 7) Improves yield and selectivity
Purification methods Extraction, precipitation, recrystallization Standard organic purification

Research Findings and Optimization Notes

  • The reduction step is the most critical for obtaining high purity 2-acetylamino-6-aminobenzoic acid. Using water or water-miscible solvents with appropriate catalysts and hydrogen sources improves reaction reliability and cost-effectiveness.
  • Maintaining pH above 7 during reduction prevents side reactions and degradation.
  • The acetylation step must be carefully controlled to avoid over-acetylation or acetylation at the wrong amino group.
  • Safety considerations during hydrogenation include controlling hydrogen pressure and temperature to avoid explosive hazards.
  • The final product can be efficiently isolated by precipitation and recrystallization, yielding crystalline material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-6-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of 2-Acetylamino-6-aminobenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetylamino-6-aminobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetylamino-6-aminobenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways. These interactions can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 2-Acetylamino-6-chlorobenzoic Acid ()

  • Structure: Chloro group at position 6 instead of an amino group.
  • Reactivity: The electron-withdrawing chloro substituent increases acidity at the carboxyl group compared to the electron-donating amino group in 2-acetylamino-6-aminobenzoic acid. This difference may reduce nucleophilic reactivity in amide-forming reactions.
  • Applications: Chloro derivatives are often intermediates in pharmaceutical synthesis, whereas amino-substituted analogs may exhibit bioactivity in drug discovery.

b. 2-Amino-6-methylbenzoic Acid ()

  • Structure : Methyl group at position 6.
  • Thermodynamics: Sublimation enthalpy (ΔsubH°) = 104.9 kJ/mol and melting enthalpy (ΔfusH°) = 28.5 kJ/mol. These values suggest higher thermal stability compared to amino-substituted analogs, which may exhibit lower melting points due to hydrogen bonding.
  • Solubility: Methyl groups enhance hydrophobicity, whereas amino groups improve aqueous solubility.

c. 2-Acylaminobenzoic Acids ()

  • Synthesis Challenges: Attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides from 2-acylaminobenzoic acids failed due to intramolecular cyclization into benzoxazinones. This highlights the sensitivity of 2-acetylamino-6-aminobenzoic acid to similar side reactions if exposed to activating agents like DCC or EDCI.

Physicochemical Properties

Compound Substituent (Position 6) Molecular Weight (g/mol) Key Reactivity Notes
2-Acetylamino-6-aminobenzoic acid -NH2 ~194.2* Prone to hydrogen bonding; reactive in peptide coupling.
2-Acetylamino-6-chlorobenzoic acid -Cl 213.6 Enhanced acidity; less nucleophilic.
2-Amino-6-methylbenzoic acid -CH3 151.2 High thermal stability; hydrophobic.

*Calculated based on C9H10N2O3.

Biological Activity

Pibaxizine, a compound derived from piperazine, has garnered attention in medicinal chemistry for its diverse biological activities, particularly its antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Pibaxizine, including its mechanisms of action, efficacy against various pathogens, and safety profile.

Pibaxizine exhibits antibacterial activity primarily through its interaction with bacterial cell membranes and key metabolic processes. Research indicates that it disrupts the integrity of bacterial membranes, leading to increased permeability and subsequent leakage of intracellular components. This mechanism is further supported by findings that Pibaxizine induces oxidative stress and metabolic disturbances in bacteria, contributing to their apoptosis .

Key Mechanisms:

  • Membrane Disruption : Pibaxizine damages the bacterial cell membrane, causing depolarization and leakage of cellular contents.
  • Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to oxidative damage within bacterial cells.
  • DNA Interaction : The compound may inhibit bacterial DNA replication by interacting with DNA gyrase, a critical enzyme for bacterial proliferation .

Antibacterial Efficacy

Pibaxizine has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has been effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections.

Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Pseudomonas aeruginosa ATCC 278531 μg/mLHighly effective
Staphylococcus aureus4 μg/mLEffective
Bacillus subtilisNot specifiedModerate
Escherichia coliNo activityIneffective

In a comparative study, Pibaxizine demonstrated superior efficacy against Pseudomonas aeruginosa compared to standard antibiotics like norfloxacin . Additionally, it exhibited good antifungal activity against certain Aspergillus species while showing no effect on Candida albicans .

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated various piperazine derivatives, including Pibaxizine, using disc diffusion and cup plate methods. Results indicated that Pibaxizine had comparable antibacterial activity to streptomycin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
  • Safety Profile Evaluation : Hemolytic assays conducted on human red blood cells revealed that Pibaxizine (specifically compound 11f ) exhibited low hemolytic activity even at high concentrations (up to 256 μg/mL), suggesting a favorable safety profile for clinical applications .

Q & A

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with modifications at the acetyl or amino groups. Use QSAR models (DRAGON descriptors, Random Forest algorithms) to predict activity. Validate with 3D pharmacophore mapping (MOE software) and in vivo efficacy models (e.g., zebrafish assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylamino-6-aminobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetylamino-6-aminobenzoic acid

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